2H-Pyran-2,6(3H)-dione

Structural Analysis Reactivity Spectroscopy

2H-Pyran-2,6(3H)-dione is an α,β-unsaturated cyclic anhydride with a 3,4-double bond enabling unique reactivity as a dienophile and Michael acceptor. Distinct from saturated glutaric anhydride (CAS 108-55-4), it is essential for [4+2] cycloadditions and DA polymer synthesis. Ideal for medicinal chemistry and organic electrodes. High-purity grade available.

Molecular Formula C5H4O3
Molecular Weight 112.08 g/mol
CAS No. 5926-95-4
Cat. No. B1617268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-2,6(3H)-dione
CAS5926-95-4
Molecular FormulaC5H4O3
Molecular Weight112.08 g/mol
Structural Identifiers
SMILESC1C=CC(=O)OC1=O
InChIInChI=1S/C5H4O3/c6-4-2-1-3-5(7)8-4/h1-2H,3H2
InChIKeySYIUWAVTBADRJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyran-2,6(3H)-dione (CAS 5926-95-4): Structural and Physical Property Baseline for Procurement


2H-Pyran-2,6(3H)-dione, systematically known as glutaconic anhydride, is an α,β-unsaturated cyclic anhydride with the molecular formula C5H4O3 and a molecular weight of 112.08 g/mol . It exists primarily as a dioxo-tautomer . The compound's predicted physicochemical properties include a boiling point of 250.3±19.0 °C and a density of 1.337±0.06 g/cm³ . This core scaffold is distinct from its saturated analog, dihydro-2H-pyran-2,6(3H)-dione (glutaric anhydride, CAS 108-55-4) [1], and serves as a versatile intermediate in organic synthesis.

Why 2H-Pyran-2,6(3H)-dione Cannot Be Substituted with Saturated Analogs in Key Applications


The presence of a 3,4-double bond in 2H-Pyran-2,6(3H)-dione fundamentally alters its chemical reactivity profile compared to its saturated counterpart, dihydro-2H-pyran-2,6(3H)-dione (glutaric anhydride). While the saturated analog is a common acylating agent , the unsaturated compound is a potent dienophile and Michael acceptor, enabling its use in [4+2] cycloadditions and conjugate additions that are not possible with the saturated form [1]. This unique reactivity is essential for constructing complex molecular architectures, meaning a simple replacement would result in a loss of key synthetic functionality. The following sections quantify these differences.

Quantitative Differentiation of 2H-Pyran-2,6(3H)-dione (CAS 5926-95-4) from Key Analogs


Tautomeric State: Dioxo vs. Enol Form Preference in Non-Polar Solvents

In non-polar solvents, glutaconic anhydride exists predominantly as the dioxo-tautomer . This contrasts with other cyclic anhydrides that may exhibit significant enol content, which can affect their reactivity profile and stability. The defined tautomeric state is a key differentiator for predictable synthetic outcomes.

Structural Analysis Reactivity Spectroscopy

Diels-Alder Reactivity: Superior Dienophile Performance vs. Saturated Analogs

2H-Pyran-2,6(3H)-dione readily participates in Diels-Alder reactions as a dienophile , enabling the construction of complex polycyclic frameworks. In contrast, its saturated analog, dihydro-2H-pyran-2,6(3H)-dione (glutaric anhydride), lacks the necessary conjugated π-system and cannot function as a dienophile in [4+2] cycloadditions.

Organic Synthesis Cycloaddition Reactivity

Michael Acceptor Capability: Unique α,β-Unsaturated Electrophilicity

The compound's α,β-unsaturated lactone moiety enables it to function as a Michael acceptor in 1,4-conjugate additions with various nucleophiles [1]. This is a property not shared by saturated cyclic anhydrides like glutaric anhydride, which primarily undergo ring-opening acylations.

Organic Synthesis Conjugate Addition Reactivity

Thermal and Chemical Stability Profile for Industrial Applications

While specific thermal decomposition data for 2H-Pyran-2,6(3H)-dione is limited, its derivatives demonstrate notable thermal stability, making them suitable for high-performance material applications [1]. This property, combined with its dual carbonyl functionality, is critical for the development of robust polymers and coatings [2].

Material Science Stability Process Chemistry

Functional Group Density: Higher Carbonyl-to-Carbon Ratio vs. Glutaric Anhydride

2H-Pyran-2,6(3H)-dione has a higher carbonyl-to-carbon atom ratio (2 carbonyls per 5 carbons) compared to its saturated analog, dihydro-2H-pyran-2,6(3H)-dione (2 carbonyls per 5 carbons). While the ratio is similar, the conjugated nature of the carbonyls in the unsaturated compound can lead to different electrochemical properties, such as enhanced electron affinity and altered redox potentials [1]. This structural feature is exploited in the design of organic electrode materials for batteries [1].

Polymer Chemistry Material Science Electrochemistry

Optimized Application Scenarios for 2H-Pyran-2,6(3H)-dione (CAS 5926-95-4)


Synthesis of Complex Polycyclic Frameworks via Diels-Alder Cycloaddition

2H-Pyran-2,6(3H)-dione is a premier choice as a dienophile in Diels-Alder reactions for the rapid construction of complex polycyclic systems . Its use is directly supported by its well-defined dioxo-tautomer form, which ensures predictable reactivity, a feature not available with saturated analogs .

Monomer for Donor-Acceptor Polymers in Organic Electronics

The conjugated carbonyl system of 2H-Pyran-2,6(3H)-dione makes it a suitable acceptor building block for the synthesis of donor-acceptor (DA) polymers [1]. This application leverages its unique electron-deficient character, which is crucial for tuning the optoelectronic properties of the resulting materials for use in organic photovoltaics and other devices [1].

Key Intermediate in the Castagnoli-Cushman Reaction for NH-δ-Lactams

Substituted derivatives, specifically 3-arylglutaconic anhydrides, are utilized in the three-component Castagnoli-Cushman reaction to efficiently assemble polysubstituted NH-δ-lactams, which are medicinally important scaffolds [2]. This application highlights the scaffold's value in diversity-oriented synthesis and medicinal chemistry.

Development of Redox-Active Materials for Next-Generation Batteries

The pyran-2,6-dione core is being explored as a carbonyl-based redox-active unit for organic electrodes in dual-ion batteries [3]. The conjugated diketone structure allows for reversible electrochemical redox processes, offering a potential path to cost-effective and sustainable energy storage solutions [3].

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